3-(2-Bromoethyl)oxolan-2-one

Description

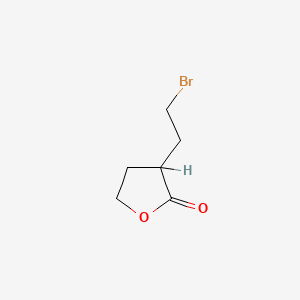

3-(2-Bromoethyl)oxolan-2-one (C₆H₉BrO₂, molecular weight 191.98 Da) is a brominated γ-butyrolactone derivative. Its structure features a five-membered oxolan-2-one (γ-lactone) ring substituted with a 2-bromoethyl group at the 3-position. The compound is primarily utilized as a synthetic intermediate, evidenced by its inclusion in commercial catalogs (now discontinued) and patents .

Properties

IUPAC Name |

3-(2-bromoethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-3-1-5-2-4-9-6(5)8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLXGNWTGHUHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335054 | |

| Record name | 3-(2-bromoethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54815-24-6 | |

| Record name | 3-(2-bromoethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogues with Bromoalkyl Substituents

a. 3-(4-Bromobutyl)-4-hydroxy-2H-chromen-2-one This coumarin derivative replaces the oxolan-2-one core with a chromen-2-one ring but retains a bromoalkyl chain (4-bromobutyl). It is synthesized via nucleophilic substitution reactions similar to those used for 3-(2-Bromoethyl)oxolan-2-one, highlighting the latter’s role as a bromoalkylating agent.

b. 3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one This compound introduces a bromo-fluorophenyl group via an amino linker. The aromatic bromine may enhance stability compared to the aliphatic bromine in this compound .

Oxolan-2-one Derivatives with Acyl or Aryl Substituents

a. 3-(2-Methylpropanoyl)oxolan-2-one (CAS 21591-97-9) Substituting the bromoethyl group with a 2-methylpropanoyl moiety drastically alters reactivity. The acyl group enables participation in condensation or cyclization reactions, unlike the nucleophilic substitution pathways favored by the bromoethyl derivative. This compound is used in polymer and fine chemical synthesis .

b. (3R,4R)-3-[(1S)-1-Hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one

A stereochemically complex γ-lactone involved in bacterial enzymatic redox reactions. The hydroxyl and hydroxymethyl groups contrast with the bromoethyl group, enabling hydrogen bonding and chiral specificity in biological systems .

Natural Product Analogues

a. Pilocarpine (PIL) and Epimers (EPI)

These imidazole-containing γ-lactones, such as (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one, are bioactive alkaloids isolated from Pilocarpus microphyllus. Unlike the synthetic this compound, PIL and EPI exhibit significant pharmacological activity (e.g., cholinergic effects) due to their heterocyclic substituents .

b. (-)-Hibalactone and Arctigenin

These natural γ-lactones feature aryl and benzodioxole groups. For example, (-)-hibalactone contains a benzo[1,3]dioxol-5-ylmethylidene group, conferring antioxidant and anti-inflammatory properties. The absence of reactive halogens contrasts with the bromine in this compound, which is tailored for synthetic versatility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (Da) | Reactivity Highlights |

|---|---|---|---|

| This compound | C₆H₉BrO₂ | 191.98 | Susceptible to nucleophilic substitution |

| 3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one | C₁₁H₁₁BrFNO₂ | 288.11 | Aromatic bromine enhances stability |

| (3R,4R)-3-[(1S)-1-Hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one | Variable | Variable | Enzymatic substrate, chiral specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.